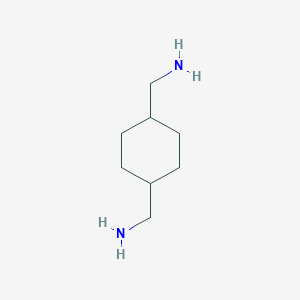

cis-1,4-Bis(aminomethyl)cyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71997. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKYYJDTWKERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062511, DTXSID101298049, DTXSID501302155 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-93-1, 10029-09-1, 10029-07-9 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10029-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10029-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: cis-1,4-Bis(aminomethyl)cyclohexane: A Technical Guide to Synthesis and Purification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomeric Purity

1,4-Bis(aminomethyl)cyclohexane is a key building block in polymer chemistry and a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] It exists as two distinct geometric isomers: cis and trans. The spatial orientation of the aminomethyl groups on the cyclohexane ring dictates the molecule's overall shape, reactivity, and how it interacts with other molecules. Consequently, the physical and chemical properties of polymers and the pharmacological profiles of active pharmaceutical ingredients (APIs) can be highly dependent on the specific isomer used.[1] While the trans isomer is thermodynamically more stable, the cis isomer is often desired for specific applications where its unique stereochemistry imparts advantageous properties.

This guide focuses on the methodologies to synthesize and, critically, to isolate the thermodynamically less favored cis-1,4-bis(aminomethyl)cyclohexane. We will explore the common synthetic pathways that typically yield a mixture of isomers, followed by advanced strategies for isomerization and purification to enrich and isolate the target cis compound.

Part 1: Synthesis of 1,4-Bis(aminomethyl)cyclohexane Isomer Mixtures

The most common industrial route to 1,4-bis(aminomethyl)cyclohexane is the catalytic hydrogenation of p-xylylenediamine (p-XDA).[1] This process involves the reduction of the aromatic benzene ring to a cyclohexane ring, which invariably produces a mixture of cis and trans isomers.

Core Reaction: Catalytic Hydrogenation

The hydrogenation of p-XDA is typically performed at high pressure and temperature in the presence of a metal catalyst.

-

Starting Material : p-Xylylenediamine

-

Catalyst : Ruthenium or Rhodium-based catalysts are often preferred for their high activity and selectivity in aromatic ring hydrogenation.

-

Solvent : Protic solvents like ethanol or water are commonly used.

-

Conditions : High hydrogen pressure (e.g., >750 psi) and elevated temperatures are necessary to drive the reaction to completion.[3]

The reaction proceeds via the saturation of the benzene ring with hydrogen. The stereochemical outcome—the ratio of cis to trans isomers—is influenced by the catalyst, solvent, and reaction conditions, but typically results in a mixture that favors the thermodynamically stable trans isomer.

Caption: General workflow for the synthesis of 1,4-bis(aminomethyl)cyclohexane.

Part 2: The Core Challenge: Isomer Control and Purification

Achieving a high concentration of the cis isomer is the principal challenge. Direct synthesis methods that exclusively produce the cis isomer are uncommon. Therefore, the strategic approach involves two potential pathways: (1) isomerization of an existing isomer mixture to enrich the cis content, and (2) efficient purification to separate the cis isomer from the trans.

Section 2.1: Isomerization Strategies

While the trans isomer is more stable, it is possible to convert it to the cis isomer under specific catalytic conditions. This process typically involves heating the isomer mixture in the presence of a strong base, such as an alkali metal compound, and an imine-forming compound.[4]

Causality Behind Isomerization: The mechanism involves the formation of an imine intermediate. The presence of a strong base facilitates the deprotonation/reprotonation of the carbon atoms on the cyclohexane ring, allowing the stereochemistry to scramble. This reversible process can be driven towards a desired equilibrium by controlling reaction conditions like temperature.[4] The reaction temperature is a critical parameter, with a preferred range of 80 to 150°C to ensure an efficient isomerization rate.[4]

Caption: Equilibrium process for the isomerization of 1,4-bis(aminomethyl)cyclohexane.

Experimental Protocol: Isomerization of a trans-rich Mixture

This protocol is a conceptual illustration based on principles described in patent literature and should be adapted and optimized for laboratory conditions.[1][4]

-

Inert Atmosphere: Charge a reaction vessel equipped with a thermometer, reflux condenser, and nitrogen inlet with a known mixture of 1,4-bis(aminomethyl)cyclohexane isomers.

-

Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium hydride or sodium amide) and an imine-forming compound under a nitrogen blanket.[1]

-

Heating: Heat the mixture to a temperature between 100-140°C while stirring.[4]

-

Monitoring: Monitor the cis/trans ratio periodically by taking aliquots and analyzing them via gas chromatography (GC).

-

Quenching: Once the desired isomer ratio is achieved, cool the reaction mixture and carefully quench the catalyst by adding a small amount of water or alcohol.[1]

-

Workup: The resulting crude mixture containing the enriched cis isomer is then carried forward for purification.

Section 2.2: Purification and Isolation of the cis-Isomer

Once a mixture enriched in the cis isomer is obtained, rigorous purification is required. The choice of method depends on the scale of the operation and the required final purity.

Method A: Fractional Vacuum Distillation

The cis and trans isomers have slightly different boiling points, which allows for their separation by fractional distillation, typically under reduced pressure to prevent thermal degradation.

| Isomer Property Comparison | |

| Property | Observation |

| Boiling Point | The boiling points of the two isomers are close, necessitating a distillation column with high theoretical plates for efficient separation. |

| Molecular Shape | The 'U' shape of the cis isomer results in different intermolecular interactions compared to the more linear trans isomer, affecting its volatility. |

Method B: Selective Crystallization via Salt Formation

A highly effective method for separating cis and trans isomers involves their conversion to salts, such as dihydrochlorides.[5] The different three-dimensional structures of the cis and trans salts lead to significant differences in their crystal lattice energies and, consequently, their solubilities in a given solvent.

Experimental Protocol: Separation via Dihydrochloride Salts [5]

-

Dissolution: Dissolve the crude cis/trans isomer mixture in a suitable solvent, such as methanol.

-

Acidification: Slowly add a solution of hydrochloric acid in methanol to the mixture. This will precipitate the dihydrochloride salts of both isomers.

-

Selective Precipitation: The trans isomer's dihydrochloride salt is often significantly less soluble in solvents like methanol and will precipitate out preferentially, leaving the more soluble cis salt in the solution.[5]

-

Filtration: Filter the mixture to remove the precipitated trans-dihydrochloride.

-

Recovery of cis-Isomer:

-

Evaporate the solvent from the filtrate to recover the crude cis-dihydrochloride salt.

-

Recrystallize the cis-salt from a suitable solvent system to achieve high purity.

-

To obtain the free cis-diamine, dissolve the purified salt in water and neutralize with a strong base (e.g., NaOH) to deprotonate the ammonium groups.

-

Extract the free this compound into an organic solvent and remove the solvent under vacuum.

-

Part 3: Analytical Characterization

Confirming the purity and the isomeric ratio of the final product is a critical step.

| Analytical Technique | Purpose and Key Parameters |

| Gas Chromatography (GC) | The primary method for quantifying the cis/trans isomer ratio. A capillary column with a polar stationary phase is typically used to resolve the two isomers.[1][6] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. |

| Infrared (IR) Spectroscopy | Can be used to confirm the presence of amine functional groups and the cyclohexane ring. The spectra of the cis and trans isomers will show subtle differences in the fingerprint region.[5] |

Conclusion

The synthesis of isomerically pure this compound is a non-trivial process that hinges on post-synthesis manipulation and purification. While the initial catalytic hydrogenation of aromatic precursors yields a mixture of isomers, a combination of controlled isomerization and a robust separation technique, such as selective crystallization of salts, allows for the isolation of the high-purity cis isomer. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to produce and characterize this valuable chemical building block for their specific applications.

References

- 1. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]

- 2. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. US9604905B2 - Isomerization method for bis (aminomethyl) cyclohexane - Google Patents [patents.google.com]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) - Starshinechemical [starshinechemical.com]

An In-depth Technical Guide to cis-1,4-Bis(aminomethyl)cyclohexane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Bis(aminomethyl)cyclohexane is a diamine featuring a cyclohexane ring scaffold. As a saturated cyclic compound, it offers a rigid and well-defined three-dimensional structure, a valuable attribute in the design of novel polymers and pharmaceutical agents. The cis configuration of the two aminomethyl substituents imparts specific stereochemical properties that influence its reactivity, conformational behavior, and ultimately, its function in various applications. This technical guide provides a comprehensive overview of the chemical and physical properties, structural features, synthesis, and key applications of this compound, with a focus on its relevance to materials science and drug discovery.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a cyclohexane ring with two aminomethyl groups (-CH₂NH₂) attached to carbons 1 and 4 in a cis relationship. This stereochemical arrangement dictates that the substituents are on the same side of the cyclohexane ring's plane.

Molecular Identifiers:

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol [1] |

| CAS Number | 10029-09-1[2] |

| IUPAC Name | (1s,4s)-1,4-Cyclohexanedimethanamine |

Conformational Analysis

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. In the cis-1,4-disubstituted pattern, one aminomethyl group occupies an axial position while the other is in an equatorial position. Through a process of ring flipping, these two chair conformations can interconvert, resulting in an equilibrium between two energetically equivalent conformers. This dynamic equilibrium is a key feature of the cis isomer's structure.

Caption: Conformational equilibrium of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the presence of the two primary amine groups and the saturated cyclic hydrocarbon core.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 76 °C at 0.9 mmHg | [4] |

| Melting Point | -9 °C | [4] |

| Density | 0.912 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.4940 - 1.4980 | [4] |

| Flash Point | 119.7 °C | [4] |

Basicity and pKa

Solubility

Based on its chemical structure, this compound is expected to be soluble in water and polar organic solvents due to the hydrogen bonding capacity of the amine groups.[5] Its solubility in nonpolar organic solvents is likely to be more limited.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

-

N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C-H stretching: Absorptions in the 2850-2950 cm⁻¹ region due to the stretching of the C-H bonds in the cyclohexane ring and methylene groups.

-

N-H bending: A scissoring vibration typically observed around 1600 cm⁻¹.

-

C-N stretching: Absorptions in the 1000-1250 cm⁻¹ range.

A digitized IR spectrum is available in the NIST Chemistry WebBook.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for pure this compound are not widely reported. However, the expected spectral features can be predicted based on the molecule's structure and the known chemical shifts of similar compounds, such as cis-1,4-dimethylcyclohexane.[7][8]

-

¹H NMR: The spectrum would be complex due to the conformational equilibrium. One would expect to see overlapping multiplets for the cyclohexane ring protons. The protons of the aminomethyl groups (-CH₂NH₂) would likely appear as a doublet, and the amine protons (-NH₂) as a broad singlet.

-

¹³C NMR: Due to the symmetry of the molecule in its rapidly interconverting chair forms, a limited number of signals would be expected. Signals for the cyclohexane ring carbons and a distinct signal for the aminomethyl carbons would be present.

Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 142. Fragmentation would likely involve the loss of an amino group or cleavage of the cyclohexane ring. The mass spectrum is available on the NIST Chemistry WebBook.[6]

Synthesis and Purification

This compound is typically synthesized via the catalytic hydrogenation of terephthalonitrile or its derivatives. This process reduces both the nitrile groups and the aromatic ring.[9]

Caption: General synthesis route to 1,4-bis(aminomethyl)cyclohexane.

The hydrogenation of xylylenediamine in the presence of a rhodium catalyst and water or organic acid-containing water can yield cis-bis(aminomethyl)cyclohexane.[10] However, the yield can be low when only water is used as the solvent.[10]

Experimental Protocol: Representative Synthesis

-

Catalyst Preparation: A suitable catalyst, such as rhodium on a carbon support, is prepared and activated.

-

Reaction Setup: A high-pressure reactor is charged with terephthalonitrile, a solvent (e.g., a mixture of water and an organic acid), and the catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated to the desired temperature. The reaction is allowed to proceed with vigorous stirring for a specified time.

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Isolation: The solvent is removed under reduced pressure, and the crude product, a mixture of cis and trans isomers, is obtained.

Purification and Isomer Separation

The separation of the cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is a common method for purification. A patent describes a process for producing a trans-rich mixture from a cis-rich starting material through an isomerization reaction followed by rectification.[11] The purification of the trans-isomer from a mixture containing the cis-isomer has also been achieved through selective crystallization.[12][13]

Applications

The rigid, well-defined stereochemistry of this compound makes it a valuable building block in several areas of chemistry.

Polymer Chemistry

The primary application of 1,4-bis(aminomethyl)cyclohexane isomers is as monomers in the synthesis of polyamides and as curing agents for epoxy resins.[14][15][16] The stereochemistry of the diamine monomer significantly influences the properties of the resulting polymer. For instance, polyamides derived from the trans isomer of 1,4-bis(aminomethyl)cyclohexane exhibit exceptionally high melting points and thermal stability.[15] While the cis isomer is also used, often in mixtures with the trans isomer, its distinct conformational properties can be exploited to tailor the physical characteristics of the final polymer.

Caption: Key applications of this compound.

Drug Development and Medicinal Chemistry

The rigid cyclohexane scaffold of this compound is of interest in medicinal chemistry for the design of conformationally constrained molecules. The spatial orientation of the two amino groups is fixed, which can be advantageous for optimizing interactions with biological targets. While specific examples of drugs containing the this compound core are not prevalent in the public domain, the principle of using stereochemically defined building blocks is fundamental to modern drug discovery.[4] The distinct three-dimensional arrangement of functional groups can lead to significant differences in the pharmacological activity of isomers.

Safety and Handling

This compound is a corrosive and toxic substance. It can cause severe skin burns and eye damage.[1] It is harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with a unique stereochemical and conformational profile. Its rigid structure and the defined spatial relationship of its two amino groups make it a useful building block in polymer chemistry for the synthesis of polyamides with tailored properties and as a curing agent for epoxy resins. While its direct application in marketed pharmaceuticals is not widely documented, its potential as a rigid scaffold in medicinal chemistry remains an area of interest for the design of novel therapeutic agents. Further research to fully characterize its spectroscopic properties and reactivity will undoubtedly expand its utility in various scientific and industrial fields.

References

- 1. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum [chemicalbook.com]

- 8. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 1H NMR spectrum [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. data.epo.org [data.epo.org]

- 11. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]

- 12. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 13. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. US3012994A - Polyamides derived from cyclohexanebis - Google Patents [patents.google.com]

- 16. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of cis-1,4-Bis(aminomethyl)cyclohexane

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-bis(aminomethyl)cyclohexane, a valuable diamine in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral features in the context of the molecule's stereochemistry and conformational dynamics.

Introduction

This compound is a saturated cyclic diamine with the chemical formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol .[1][2] Its structure, featuring two aminomethyl groups on the same side of a cyclohexane ring, dictates its chemical reactivity and physical properties, making it a key building block in the synthesis of polymers, ligands for metal complexes, and as a component in drug discovery.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this compound. This guide delves into the nuances of its NMR, IR, and MS spectra, providing both theoretical expectations and available experimental data.

Molecular Structure and Conformational Analysis

The stereochemistry of the cyclohexane ring is a critical factor in interpreting the spectroscopic data, particularly the NMR spectra. The cis configuration of the 1,4-substituents forces the cyclohexane ring to adopt a chair conformation where one aminomethyl group is in an axial position and the other is in an equatorial position. This is in dynamic equilibrium with an isoenergetic ring-flipped conformation where the substituents exchange their axial and equatorial positions.

References

A Senior Application Scientist's Guide to cis-1,4-Bis(aminomethyl)cyclohexane for Pharmaceutical Research and Development

Introduction: The Strategic Importance of a Conformationally-Constrained Diamine in Drug Discovery

In the landscape of modern drug development, the pursuit of molecular scaffolds that offer both rigidity and precise functional group presentation is paramount. cis-1,4-Bis(aminomethyl)cyclohexane, a conformationally constrained diamine, has emerged as a critical building block for researchers and scientists. Its unique stereochemistry, where both aminomethyl groups are positioned on the same face of the cyclohexane ring, provides a well-defined spatial arrangement. This intrinsic structural rigidity is highly sought after in the design of peptidomimetics and other complex molecular architectures where mimicking specific secondary structures of peptides, such as β-turns, is a key objective. The ability to lock a molecule into a bioactive conformation can lead to significant improvements in binding affinity, selectivity, and metabolic stability – all critical attributes of a successful therapeutic agent. This guide provides an in-depth technical overview of the commercial sources, purity considerations, and analytical methodologies for this compound, tailored for professionals in pharmaceutical research and drug development.

Commercial Availability: Navigating the Supplier Landscape

The procurement of high-purity this compound is a critical first step for any research program. While the mixture of cis- and trans-isomers is more widely available, several reputable suppliers specialize in providing the high-purity cis-isomer. The choice of supplier often depends on the required scale, documentation, and specific purity needs of the application.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| TCI Chemicals | This compound | 10029-09-1 | >98.0% | GC |

| Crysdot LLC | This compound | 10029-09-1 | 95+% | Not specified |

| Synblock | trans-1,4-Bis(aminomethyl)cyclohexane | 10029-07-9 | NLT 98% | Not specified |

| Various Suppliers (e.g., TCI, CymitQuimica, Starshinechemical) | 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) | 2549-93-1 | >98.0% (total isomers) | GC |

Note: This table is not exhaustive but represents a selection of common suppliers. Researchers should always request a certificate of analysis for each batch.

Purity and Impurity Profile: A Critical Consideration for Pharmaceutical Applications

For applications in drug development, the purity of this compound is not merely a number on a certificate of analysis; it is a critical parameter that can directly impact the outcome of a synthesis and the biological activity of the final compound. The primary impurity of concern is the trans-isomer, which possesses a different three-dimensional arrangement of the amino groups and can lead to undesired stereoisomers in the final product.

Understanding the Origin of Impurities

The most common industrial synthesis of 1,4-bis(aminomethyl)cyclohexane involves the catalytic hydrogenation of p-xylylenediamine.[1] This process can yield a mixture of cis and trans isomers. Subsequent purification steps are necessary to isolate the desired cis-isomer. Incomplete separation can lead to contamination with the trans-isomer.

Beyond the isomeric impurity, other potential process-related impurities may include:

-

Starting Material: Unreacted p-xylylenediamine.

-

Partially Hydrogenated Intermediates: Species where the aromatic ring has not been fully reduced.

-

Oligomeric Byproducts: Dimers and trimers can form during certain processing steps, such as isomerization.[2]

-

Solvent Residues: Residual solvents from the reaction and purification processes.

The following diagram illustrates the relationship between the synthesis pathway and the potential for impurity generation.

Caption: Synthesis pathway of this compound and the origins of potential impurities.

Analytical Methodology for Purity Assessment: A Validated Approach

Gas Chromatography (GC) is the most commonly cited method for determining the purity of this compound and for quantifying the cis/trans isomer ratio.[3][4] A well-developed GC method is essential for ensuring the quality of the starting material.

Experimental Protocol: Gas Chromatography for Purity and Isomer Ratio

This protocol describes a general method for the analysis of this compound. It is recommended to validate this method for your specific instrumentation and application.

1. Instrumentation and Columns:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column is recommended for the separation of amines. A suitable choice would be a DB-CAM (J&W Scientific) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

-

Carrier Gas: Helium, 99.999% purity.

-

Sample Solvent: Dichloromethane or Methanol, HPLC grade.

-

Reference Standards: High-purity certified reference standards of this compound and trans-1,4-Bis(aminomethyl)cyclohexane.

3. Chromatographic Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector Temperature: 280 °C

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

4. Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of the cis- and trans-isomers in the sample solvent at a concentration of approximately 1 mg/mL.

-

Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the sample solvent.

5. Data Analysis:

-

Identify the peaks for the cis- and trans-isomers based on the retention times obtained from the standard solution.

-

Calculate the purity of the sample by the area percent method. The percentage of each component is calculated by dividing the peak area of that component by the total area of all peaks in the chromatogram.

Self-Validation: The robustness of this protocol is ensured by the use of certified reference standards to confirm peak identity and by the clear separation of the cis and trans isomers, which should have distinct retention times on a polar column. The temperature program is designed to elute the analytes in a reasonable time while ensuring good resolution from potential impurities.

Application in Drug Development: A Scaffold for Innovation

The rigid, chair-like conformation of the cyclohexane ring in this compound provides a unique scaffold for presenting two primary amine functionalities in a defined spatial relationship. This has made it a valuable tool in the design of peptidomimetics, where the goal is to replicate the structure and function of peptides with improved pharmacological properties. By incorporating this diamine, medicinal chemists can create more constrained and metabolically stable molecules that can effectively interact with biological targets.

The following diagram illustrates the conceptual application of this compound as a scaffold in drug design.

Caption: Conceptual workflow of utilizing this compound as a scaffold in drug design.

Storage and Stability

This compound is a liquid at room temperature and should be stored in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[5] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric carbon dioxide and moisture, which can react with the primary amine groups.[6] For long-term storage, refrigeration is advisable.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its unique, conformationally constrained structure provides a robust scaffold for the design of novel therapeutics with enhanced properties. A thorough understanding of its commercial sources, purity profile, and the appropriate analytical methods for its characterization is fundamental to its successful application. By carefully selecting high-purity material and employing rigorous analytical controls, researchers can confidently incorporate this valuable building block into their drug discovery programs, paving the way for the next generation of innovative medicines.

References

- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 2. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]

- 3. 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) - Starshinechemical [starshinechemical.com]

- 4. 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) [cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. calpaclab.com [calpaclab.com]

Safety and handling precautions for cis-1,4-Bis(aminomethyl)cyclohexane

An In-depth Technical Guide to the Safe Handling of cis-1,4-Bis(aminomethyl)cyclohexane

Authored by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, a cycloaliphatic diamine utilized by researchers and drug development professionals. As a reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in chemical principles to explain the causality behind essential safety measures.

Core Chemical and Physical Identity

This compound (CAS No. for mixture: 2549-93-1) is a colorless to pale yellow liquid.[1][2][3][4] Its structure, featuring two primary amine groups on a cyclohexane ring, dictates its chemical behavior, particularly its basicity and nucleophilicity. These functional groups are the primary drivers of its utility in synthesis, such as in the formation of polyamides and as an epoxy curing agent, but also the source of its corrosive hazards.[4][5] Its physical properties are summarized in the table below.

Table 1: Physicochemical Properties of 1,4-Bis(aminomethyl)cyclohexane

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | [2][6] |

| Molecular Weight | 142.24 g/mol | [6][7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2][8][9] |

| CAS Number | 2549-93-1 (for cis/trans mixture) | [1][10] |

| Boiling Point | 76°C @ 0.9 mmHg | [11] |

| Flash Point | 106 - 107 °C (222.8 - 224.6 °F) | [1][2][12] |

| Density | ~0.95 g/cm³ | [9] |

| Solubility | Likely mobile in the environment due to water solubility. | [1] |

Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are associated with its corrosive nature and acute toxicity. The amine functional groups can cause severe chemical burns upon contact with skin and eyes.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][6][8][13] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[10][13] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][8][13] |

| Acute Toxicity, Dermal | 3 or 4 | H311: Toxic in contact with skin. / H312: Harmful in contact with skin.[1][10][8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[10] |

Toxicological Insights:

-

Corrosivity: The alkalinity of the amine groups makes the compound corrosive to tissues on contact.[14] This can lead to severe burns, deep ulcerations, and, in the case of eye contact, permanent damage including blindness.[1][14] The mechanism involves saponification of fats and extraction of essential membrane lipids, leading to rapid cell death.

-

Acute Toxicity: The substance is harmful if ingested or absorbed through the skin.[1] Systemic effects following absorption can occur, though specific target organ toxicity is not fully detailed in available literature.[7] Inhalation of vapors or mists can cause severe irritation to the respiratory tract, characterized by coughing, shortness of breath, and potential tissue damage.[10][14]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for mitigating the risks associated with handling this compound.

Engineering Controls

The primary objective of engineering controls is to isolate the handler from the chemical.

-

Ventilation: All work must be conducted in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[14][15] Local exhaust ventilation should be used if a fume hood is not feasible.[13]

-

Process Enclosure: For larger-scale operations, handling the product within a closed system is recommended to prevent any release into the work environment.[1][12]

-

Safety Stations: Eyewash fountains and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[7][14]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the material.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe corrosive potential, a full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[14][15]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[15] Glove integrity should be checked before each use, and they should be changed immediately if contamination is suspected.

-

Lab Coat/Clothing: A lab coat is required.[15] For procedures with a higher risk of splashing, a chemical-resistant apron or full protective suit should be utilized.[14] Contaminated clothing must be removed immediately and washed before reuse.[1][10][14]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator is required.[12] Recommended filter types include those for ammonia and organic ammonia derivatives (Type K, green) or a combination filter like ABEK.[1] Respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents.

Handling

-

Read and understand the Safety Data Sheet (SDS) before use.[10]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7][13]

-

Use only in areas with adequate ventilation and engineering controls.[7]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][13][14]

-

The storage area should be secured and accessible only to authorized personnel ("Store locked up").[1][10][13]

Chemical Incompatibilities

This compound can react vigorously and exothermically with certain classes of chemicals. These reactions can generate heat and potentially toxic gases. The diagram below illustrates key incompatibilities.

Caption: Chemical incompatibility chart.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

General Advice: Move the victim out of the dangerous area. Immediately call a POISON CENTER or doctor.[13] Show the safety data sheet to the medical personnel.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][13] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[10][12][14]

-

Skin Contact: Immediately take off all contaminated clothing.[13] Rinse the affected skin with large amounts of water for at least 15 minutes, potentially under a safety shower.[7][13][14] Immediate medical attention is required.[12]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][13] Hold eyelids apart to ensure complete irrigation.[12] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse mouth with water.[1][13] Do NOT induce vomiting.[8][13] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[12]

Accidental Release and Spill Cleanup

In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Caption: Workflow for accidental spill response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][10][7]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream ("water jet") as it may scatter and spread the fire.[14]

-

Specific Hazards: The compound is combustible. Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][7][12] Containers may explode when heated.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][7][12]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

Waste Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[1][7]

-

Disposal Method: Disposal must be conducted through a licensed and approved waste disposal facility.[1][13] Do not allow the product to enter drains or waterways.[7]

-

Regulatory Compliance: Adhere strictly to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7]

References

- 1. fishersci.com [fishersci.com]

- 2. 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) - Starshinechemical [starshinechemical.com]

- 3. 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) [cymitquimica.com]

- 4. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 5. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 6. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | TCI AMERICA [tcichemicals.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. This compound CAS#: 10029-09-1 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. cloudfront.zoro.com [cloudfront.zoro.com]

- 15. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to cis-1,4-Bis(aminomethyl)cyclohexane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of cis-1,4-bis(aminomethyl)cyclohexane, a versatile diamine building block with significant applications in medicinal chemistry, materials science, and chemical synthesis. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and practical utility, grounded in authoritative references.

Core Identification and Chemical Properties

This compound is a cycloaliphatic diamine featuring two primary amine functionalities attached to a cyclohexane ring in a cis configuration. This specific stereochemistry imparts distinct conformational properties that are of interest in the design of structured molecules.

CAS Number: The Chemical Abstracts Service (CAS) number for the cis-isomer is 10029-09-1 [1][2]. The more commonly available commercial product is often a mixture of cis and trans isomers, which is assigned the CAS number 2549-93-1 [3][4].

Synonyms: This compound is known by several other names in the chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature and database searches. Common synonyms include:

-

[4-(aminomethyl)cyclohexyl]methanamine (IUPAC Name)

-

1,4-Cyclohexanedimethanamine, cis-

A comprehensive list of synonyms is available from major chemical databases such as PubChem.[3]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.25 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 76 °C | |

| Flash Point | 9 °C | |

| Purity (typical) | >98.0% (GC) | [1] |

| Storage Conditions | Room temperature, preferably in a cool, dark place (<15°C), under inert gas. Air sensitive. | [5] |

Synthesis and Purification

The industrial synthesis of 1,4-bis(aminomethyl)cyclohexane is typically achieved through the catalytic hydrogenation of p-xylylenediamine or terephthalonitrile.[6][7] This process generally yields a mixture of cis and trans isomers. The separation of these isomers can be challenging, and for many applications, the mixture is used directly. However, for applications where stereochemistry is critical, such as in drug design, the pure cis isomer is required.

Conceptual Synthesis Workflow

The synthesis of 1,4-bis(aminomethyl)cyclohexane from terephthalonitrile is a two-step process involving the reduction of the nitrile groups to primary amines and the simultaneous hydrogenation of the aromatic ring.

Caption: General synthesis of 1,4-bis(aminomethyl)cyclohexane.

Experimental Protocol: Isomer Enrichment

Objective: To illustrate the process of handling and purifying the isomer mixture of 1,4-bis(aminomethyl)cyclohexane.

Materials:

-

cis-rich 1,4-bis(aminomethyl)cyclohexane (e.g., 67.8% cis, 32.2% trans)

-

Sodium hydride (or other suitable alkali metal compound)

-

p-Xylylenediamine (p-XDA)

-

Water

-

Nitrogen gas

-

Four-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer

-

Packed distillation column

Procedure:

-

Inert Atmosphere: Under a nitrogen flow, charge a 200 mL four-neck flask with 100 g of cis-rich 1,4-bis(aminomethyl)cyclohexane.[6]

-

Addition of Reagents: Add a catalytic amount of an alkali metal compound (e.g., 0.56 g of sodium hydride) and a hydrogen-transfer agent (e.g., 0.52 g of p-XDA).[6]

-

Isomerization Reaction: Heat the mixture to 110°C with stirring and maintain this temperature for several hours (e.g., 8 hours) to facilitate isomerization.[6]

-

Quenching: After the reaction, cool the mixture and carefully add a small amount of water to neutralize the alkali metal compound.[6]

-

Purification by Distillation: The resulting mixture, containing both cis and trans isomers along with some byproducts, can be purified by fractional distillation under reduced pressure using a packed column to separate the isomers based on their boiling points.[6]

Self-Validation: The progress of the isomerization and the purity of the distilled fractions should be monitored by gas chromatography (GC) to determine the cis:trans ratio.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in research and development. The following is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, detailed analysis of the 1H and 13C NMR spectra is not readily found, commercial suppliers confirm the structure by NMR.[5] Based on the known structure, the following characteristic signals would be expected for the cis isomer:

-

1H NMR:

-

A broad singlet for the amine protons (-NH₂).

-

A doublet for the methylene protons adjacent to the amine groups (-CH₂-NH₂).

-

A complex multiplet for the methine protons on the cyclohexane ring (-CH-).

-

Distinct multiplets for the axial and equatorial protons of the cyclohexane ring.

-

-

13C NMR:

-

A signal for the methylene carbons adjacent to the amine groups (-CH₂-NH₂).

-

A signal for the methine carbons of the cyclohexane ring.

-

One or more signals for the other methylene carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the primary amine and aliphatic C-H bonds.

-

N-H stretching: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H bending: A scissoring vibration around 1600 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of the compound.[3]

Applications in Drug Discovery and Development

The rigid, yet three-dimensional, structure of the this compound scaffold makes it an attractive building block in medicinal chemistry. Its two primary amine groups provide convenient handles for derivatization, allowing it to be incorporated into larger molecules as a linker or scaffold.

Role as a Phenyl Ring Bioisostere

A key application in modern drug design is the use of saturated rings as bioisosteres for phenyl rings. Replacing an aromatic ring with a cycloalkane can offer several advantages:

-

Improved Solubility: The reduced hydrophobicity of the cyclohexane ring can lead to better aqueous solubility.

-

Enhanced Metabolic Stability: Saturated rings are less susceptible to oxidative metabolism that can occur on aromatic rings.

-

Three-Dimensionality: The cyclohexane scaffold introduces a defined three-dimensional geometry, which can improve binding affinity and selectivity for a target protein by providing better-defined exit vectors for substituents.

Use as a Linker in Bioactive Molecules

The diamine functionality of this compound makes it an ideal linker for connecting two other molecular fragments. This is particularly relevant in the design of:

-

Bivalent Ligands: Molecules that can simultaneously bind to two sites on a target protein or two different proteins.

-

Macrocycles: The incorporation of this rigid diamine into a macrocyclic structure can help to pre-organize the conformation of the macrocycle for optimal binding to a biological target.[8]

-

PROTACs and Molecular Glues: While not yet widely reported for this specific isomer, diamine linkers are a fundamental component of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools.

Experimental Protocol: Amide Coupling

The following is a general, representative protocol for the amide coupling of this compound with a carboxylic acid, a common reaction in the synthesis of more complex molecules.

Objective: To synthesize a bis-amide derivative of this compound.

Materials:

-

This compound

-

Carboxylic acid (2.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (catalytic amount)

-

4-Dimethylaminopyridine (DMAP) (2.2 equivalents)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (2.2 equivalents) in anhydrous DCM.

-

Activation: Add EDC (2.2 equivalents) and a catalytic amount of HOBt to the solution and stir for 10 minutes at room temperature.

-

Amine Addition: Add a solution of this compound (1.0 equivalent) and DMAP (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired bis-amide.

Self-Validation: The identity and purity of the product should be confirmed by NMR, IR, and mass spectrometry.

Caption: Experimental workflow for amide coupling.

Safety and Handling

This compound is a corrosive and toxic substance that must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

H311: Toxic in contact with skin.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound is a valuable and versatile building block for chemists in both academia and industry. Its defined stereochemistry and bifunctional nature provide a platform for the synthesis of complex molecules with controlled three-dimensional architecture. A thorough understanding of its properties, synthesis, and handling is key to successfully leveraging this compound in the development of new materials and therapeutics.

References

- 1. 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 5. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Macrocycles — Orbis Medicines [orbismedicines.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of cis-1,4-Bis(aminomethyl)cyclohexane

Introduction

cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine featuring two primary aminomethyl groups attached to a cyclohexane ring in a cis configuration. This unique structural arrangement imparts a combination of rigidity from the cyclic core and reactivity from the flexible aminomethyl arms. It serves as a critical building block and curing agent in the synthesis of high-performance polymers such as polyamides and polyimides, and as a key intermediate in the production of various specialty chemicals.[1] Understanding the thermal stability and decomposition behavior of this compound is paramount for defining its processing limits, ensuring safe handling at elevated temperatures, and predicting the long-term performance and degradation pathways of materials derived from it.

This guide provides a comprehensive technical overview of the thermal properties of this compound. We will explore the fundamental principles and practical application of key analytical techniques, delve into the plausible chemical mechanisms governing its thermal decomposition, and discuss the kinetic analysis required to model its degradation. The methodologies and interpretations presented herein are designed to equip researchers with the necessary knowledge to confidently assess the thermal characteristics of this important chemical intermediate.

Physicochemical and Thermal Properties

A baseline understanding of the fundamental properties of this compound is essential before delving into its decomposition behavior. These properties influence its handling, storage, and reactivity.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈N₂ | [2] |

| Molecular Weight | 142.25 g/mol | [2] |

| CAS Number | 10029-09-1 | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | ~220 °C | [3] |

| Melting Point | -70 °C | [3] |

| Flash Point | 106 °C | [3] |

| Density | 0.940 g/cm³ | [4] |

Core Methodologies for Thermal Stability Assessment

The evaluation of thermal stability is not reliant on a single technique but rather a complementary suite of thermoanalytical methods. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) represent the cornerstone of this assessment, providing quantitative data on mass loss and energetic changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. It is the most direct method for determining the temperature at which a material begins to decompose and the kinetics of its mass loss.

The choice of an inert atmosphere (typically nitrogen or argon) is critical to isolating the inherent thermal decomposition from oxidative degradation, which is a different chemical process. A controlled heating rate allows for the resolution of distinct decomposition steps. Using an open pan ensures that volatile decomposition products can freely escape, preventing pressure buildup and secondary reactions that might alter the observed mass loss profile.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an open aluminum or ceramic TGA pan.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the run to ensure an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It identifies thermal events such as melting, crystallization, and decomposition by detecting them as endothermic or exothermic peaks.

Using hermetically sealed pans is crucial for liquid samples like this compound to prevent mass loss due to evaporation before decomposition occurs. This ensures that the detected heat flow corresponds to thermal transitions and reactions, not simply a phase change to vapor. An initial heating and cooling cycle can be used to erase the sample's prior thermal history, providing a more consistent baseline for observing decomposition on a subsequent heating ramp.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using high-purity indium as a standard.

-

Sample Preparation: Dispense 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as the reference.

-

Atmosphere Control: Maintain a constant nitrogen purge of the DSC cell at 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks, which often correspond to decomposition events for amines.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Thermal Decomposition Pathways and Products

While specific high-temperature decomposition studies on this compound are not extensively published, its degradation mechanisms can be inferred from the established chemistry of primary and cyclic diamines.[5][6]

General Principles of Diamine Thermal Degradation

Research on analogous compounds provides key insights:

-

Amine Order: Primary amines, such as those in this compound, generally exhibit higher thermal stability than their secondary amine counterparts.[5]

-

Functional Groups: Diamines tend to be more thermally stable than structurally similar alkanolamines.[5]

-

Decomposition Mechanisms: The thermal degradation of amines often proceeds through condensation mechanisms, leading to the formation of higher molecular weight oligomers and cyclic compounds.[6] For linear diamines, this can involve intermolecular cyclization to form structures like imidazolidinone.[6]

Plausible Decomposition Mechanisms

In an inert atmosphere, the decomposition of this compound is likely initiated by the homolytic cleavage of the weakest bonds.

-

Initial Bond Scission: The C-N bond is typically weaker than the C-C or C-H bonds and is a probable initiation site, leading to the formation of aminomethyl and cyclohexyl-based radicals.

-

Radical Reactions: These highly reactive radical species can undergo a variety of secondary reactions, including:

-

Hydrogen Abstraction: Leading to the formation of imines and other unsaturated species.

-

Deamination: Elimination of ammonia (NH₃).

-

Fragmentation: Cleavage of the cyclohexane ring at higher temperatures, producing smaller volatile hydrocarbon fragments.

-

-

Intermolecular Condensation: Two molecules can react, eliminating ammonia to form a secondary diamine linkage, which can propagate to form oligomeric or polymeric structures.

In an oxidative atmosphere (e.g., air), the mechanism is complicated by reactions with oxygen, leading to the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx), typically at lower temperatures than in an inert environment.[7][8]

Caption: Plausible decomposition pathways in different atmospheres.

Kinetic Analysis of Thermal Decomposition

To move beyond qualitative descriptions, kinetic analysis of TGA data is employed to calculate the activation energy (Eₐ) of decomposition. This parameter is crucial for predicting material lifetime and reaction rates at different temperatures. Model-free isoconversional methods are highly recommended as they do not assume a specific reaction model.

-

Data Collection: Perform a series of TGA experiments on identical samples at several different linear heating rates (β), for example, 5, 10, 15, and 20 °C/min.

-

Isoconversional Analysis: For a given extent of conversion (α, e.g., 5% mass loss), identify the corresponding temperature (T) from each of the TGA curves obtained at different heating rates.

-

Linear Regression: According to the FWO equation, a plot of log(β) versus 1/T for a constant α will yield a straight line.

-

ln(β) = Const - 1.052 (Eₐ / RT)

-

-

Activation Energy Calculation: The activation energy (Eₐ) can be calculated from the slope of this line (Slope = -1.052 * Eₐ / R), where R is the ideal gas constant (8.314 J/mol·K).

-

Repeat: Repeat steps 2-4 for various conversion levels (e.g., α = 0.1, 0.2, ..., 0.9) to determine how the activation energy changes as the decomposition progresses.

A comprehensive study would summarize the calculated activation energies in a table, providing insight into the complexity of the decomposition mechanism.

| Conversion (α) | Activation Energy (Eₐ) (kJ/mol) |

| 0.1 | Calculated Value |

| 0.2 | Calculated Value |

| 0.3 | Calculated Value |

| 0.4 | Calculated Value |

| 0.5 | Calculated Value |

Factors Influencing Thermal Stability

The inherent thermal stability of this compound can be significantly affected by its chemical environment.

-

Atmosphere: As previously discussed, the presence of oxygen initiates oxidative degradation, which typically occurs at lower temperatures and with different reaction pathways compared to pyrolysis in an inert atmosphere.

-

Interaction with Other Chemicals: Aliphatic amines can react exothermically with various compounds. For instance, studies have shown that mixtures of amines and chlorinated solvents like dichloromethane can undergo violent decomposition at temperatures as low as 30 °C.[9][10] Therefore, a thorough compatibility assessment is essential before mixing or processing this diamine with other reagents at elevated temperatures. Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4][8]

Conclusion

This compound is a thermally stable diamine, a property essential for its application in polymer synthesis and as a chemical intermediate. Its decomposition, governed by factors such as atmosphere and chemical compatibility, likely proceeds through C-N bond scission and subsequent radical reactions in inert environments, and through oxidative pathways in the presence of air. A rigorous assessment of its thermal behavior, employing a combination of TGA and DSC, is critical for defining safe processing parameters and ensuring material reliability. The application of model-free kinetic analysis provides the quantitative data necessary to predict its stability under various thermal conditions, offering a robust framework for its effective and safe utilization in research and industrial applications.

References

- 1. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. encompass.eku.edu [encompass.eku.edu]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cis-trans Isomerism in 1,4-Bis(aminomethyl)cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the cis-trans isomerism of 1,4-bis(aminomethyl)cyclohexane and its derivatives. We will delve into the fundamental principles of its stereochemistry, sophisticated analytical techniques for isomer differentiation and separation, and the profound impact of this isomerism on material science and drug discovery. The methodologies detailed herein are designed to be self-validating, providing a robust framework for your research and development endeavors.

The Foundational Stereochemistry of 1,4-Bis(aminomethyl)cyclohexane